molecular formula C5H10ClNO2 B2721657 (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride CAS No. 129570-44-1

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride

Cat. No.: B2721657
CAS No.: 129570-44-1
M. Wt: 151.59
InChI Key: VVHOTOLRKBLIOE-ZDQHTEEMSA-N
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Description

(1R,4R,7S)-2-oxa-5-azabicyclo[221]heptan-7-ol hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its bicyclic structure can mimic certain natural products, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of a precursor molecule that contains both oxygen and nitrogen atoms. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclohexanol: Another bicyclic compound with similar structural features.

    (1S,2R)-2-Hydroxycyclopentylamine: A compound with a similar bicyclic structure but different functional groups.

Uniqueness

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5-3-2-8-4(5)1-6-3;/h3-7H,1-2H2;1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOTOLRKBLIOE-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](N1)CO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129570-44-1
Record name (1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride
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